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Compound of Interest

Compound Name:
Ethyl 1-methyl-4-

oxocyclohexanecarboxylate

CAS No.: 147905-77-9

Cat. No.: B182229

Get Quote

Synthesis Protocol for Ethyl 1-methyl-4-
oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of Ethyl 1-methyl-4-
oxocyclohexanecarboxylate, a valuable intermediate in the synthesis of various organic

molecules. The described two-step synthesis involves the preparation of the precursor, Ethyl 4-

oxocyclohexanecarboxylate, via a Dieckmann condensation, followed by its selective α-

methylation.

Data Presentation
The following tables summarize the key reagents and expected outcomes for the synthesis.

Table 1: Reagents and Materials
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Reagent/Materi
al

Molecular
Formula

Molar Mass (
g/mol )

Quantity
Supplier
Example

Diethyl pimelate C₁₁H₂₀O₄ 216.27 1 eq Sigma-Aldrich

Sodium ethoxide C₂H₅NaO 68.05 1.1 eq Sigma-Aldrich

Toluene C₇H₈ 92.14 Anhydrous Fisher Scientific

Hydrochloric acid HCl 36.46 1 M solution VWR

Diethyl ether (C₂H₅)₂O 74.12 Anhydrous EMD Millipore

Sodium sulfate Na₂SO₄ 142.04 Anhydrous EMD Millipore

Ethyl 4-

oxocyclohexanec

arboxylate

C₉H₁₄O₃ 170.21 1 eq TCI America

Sodium hydride NaH 24.00
1.1 eq (60%

dispersion in oil)
Acros Organics

Tetrahydrofuran

(THF)
C₄H₈O 72.11 Anhydrous EMD Millipore

Methyl iodide CH₃I 141.94 1.2 eq Alfa Aesar

Saturated aq.

NH₄Cl
NH₄Cl 53.49 LabChem

Brine NaCl 58.44
Saturated

solution
LabChem

Table 2: Expected Yields and Product Characterization
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Product
Molecular
Formula

Molar Mass (
g/mol )

Expected Yield
(%)

Analytical
Method

Ethyl 4-

oxocyclohexanec

arboxylate

C₉H₁₄O₃ 170.21 75-85
¹H NMR, ¹³C

NMR, IR

Ethyl 1-methyl-4-

oxocyclohexanec

arboxylate

C₁₀H₁₆O₃ 184.23 80-90
¹H NMR, ¹³C

NMR, IR, MS

Experimental Protocols
Part 1: Synthesis of Ethyl 4-oxocyclohexanecarboxylate
via Dieckmann Condensation
This procedure details the intramolecular cyclization of diethyl pimelate to form the cyclic β-keto

ester.[1][2][3]

1. Reaction Setup:

A 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a

mechanical stirrer, and a dropping funnel. The apparatus is dried in an oven and assembled

hot under a nitrogen atmosphere.

Sodium ethoxide (1.1 eq) is suspended in anhydrous toluene (150 mL) in the flask.

2. Dieckmann Condensation:

Diethyl pimelate (1.0 eq) is dissolved in anhydrous toluene (50 mL) and added dropwise to

the stirred suspension of sodium ethoxide over a period of 1 hour.

After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C)

for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:
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The reaction mixture is cooled to room temperature, and the resulting thick paste is carefully

quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50

mL).

The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), then

dried over anhydrous sodium sulfate.

The solvent is removed under reduced pressure using a rotary evaporator.

The crude product is purified by vacuum distillation to yield Ethyl 4-

oxocyclohexanecarboxylate as a colorless to pale yellow liquid.

Part 2: Synthesis of Ethyl 1-methyl-4-
oxocyclohexanecarboxylate via α-Methylation
This protocol describes the methylation of the α-carbon of the β-keto ester.[4]

1. Enolate Formation:

A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping

funnel, and a nitrogen inlet. The apparatus is flame-dried and cooled under a stream of dry

nitrogen.

Sodium hydride (60% dispersion in mineral oil, 1.1 eq) is washed with anhydrous hexanes to

remove the oil and then suspended in anhydrous tetrahydrofuran (THF) (100 mL).

The flask is cooled to 0 °C in an ice bath.

Ethyl 4-oxocyclohexanecarboxylate (1.0 eq), dissolved in anhydrous THF (20 mL), is added

dropwise to the stirred suspension of sodium hydride.

The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and

stirred for an additional hour, or until hydrogen evolution ceases.

2. Methylation:
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The reaction mixture is cooled back to 0 °C.

Methyl iodide (1.2 eq) is added dropwise via syringe.

The reaction is stirred at room temperature overnight. Reaction progress can be monitored

by TLC.

3. Work-up and Purification:

The reaction is carefully quenched by the dropwise addition of saturated aqueous

ammonium chloride solution (50 mL).

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with

diethyl ether (3 x 50 mL).

The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), then

dried over anhydrous sodium sulfate.

The solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford Ethyl 1-methyl-4-oxocyclohexanecarboxylate.

Mandatory Visualization
The following diagrams illustrate the logical flow of the synthesis protocol.

Part 1: Synthesis of Ethyl 4-oxocyclohexanecarboxylate Part 2: Synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate

Start:
Diethyl pimelate,
Sodium ethoxide,

Toluene

Dieckmann Condensation:
Reflux, 2h

Aqueous Work-up:
HCl quench,

Extraction with Et2O

Purification:
Vacuum Distillation

Product 1:
Ethyl 4-oxocyclohexanecarboxylate

Start:
Ethyl 4-oxocyclohexanecarboxylate,

NaH, THF

Use as starting material Enolate Formation:
0°C to RT

Methylation:
Add CH3I, RT, overnight

Aqueous Work-up:
NH4Cl quench,

Extraction with Et2O

Purification:
Column Chromatography

Final Product:
Ethyl 1-methyl-4-oxocyclohexanecarboxylate
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Caption: Overall workflow for the two-step synthesis.

Dieckmann Condensation Mechanism
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(Base catalysis)
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(Acid work-up)
H+ Ethyl 4-oxocyclohexanecarboxylate

Ethyl 4-oxocyclohexanecarboxylate Enolate FormationNaH Nucleophilic Attack
on Methyl Iodide

CH3I Ethyl 1-methyl-4-oxocyclohexanecarboxylate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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